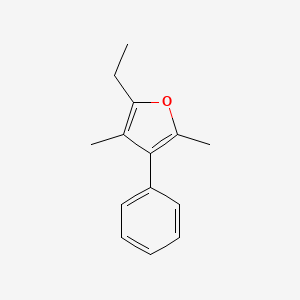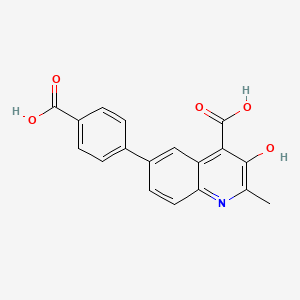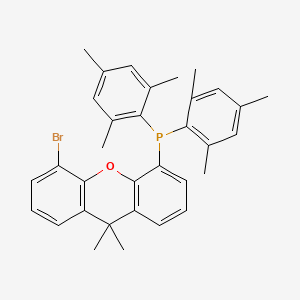
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine is a complex organic compound that features a xanthene core substituted with bromine and phosphine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 9,9-dimethylxanthene.
Bromination: The xanthene core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Phosphination: The brominated xanthene is then reacted with dimesitylphosphine under inert atmosphere conditions to form the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted xanthene derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Fluorescent Probes: Due to the xanthene core, the compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, influencing the electronic environment and reactivity of the metal. In biological applications, the xanthene core may interact with biomolecules, enabling fluorescence-based detection.
Comparación Con Compuestos Similares
Similar Compounds
(9,9-Dimethyl-9H-xanthen-4-yl)dimesitylphosphine: Lacks the bromine substituent.
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Has diphenylphosphine instead of dimesitylphosphine.
Propiedades
Fórmula molecular |
C33H34BrOP |
|---|---|
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
(5-bromo-9,9-dimethylxanthen-4-yl)-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C33H34BrOP/c1-19-15-21(3)31(22(4)16-19)36(32-23(5)17-20(2)18-24(32)6)28-14-10-12-26-30(28)35-29-25(33(26,7)8)11-9-13-27(29)34/h9-18H,1-8H3 |
Clave InChI |
KUZWNRRYNTYLAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4Br)C5=C(C=C(C=C5C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


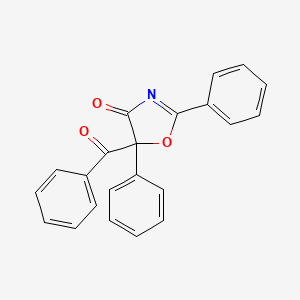
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
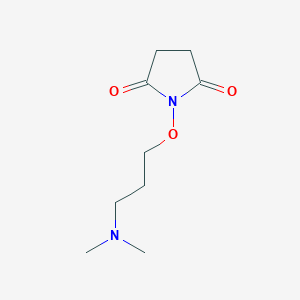
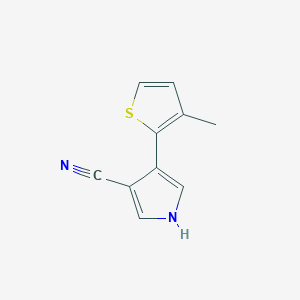

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
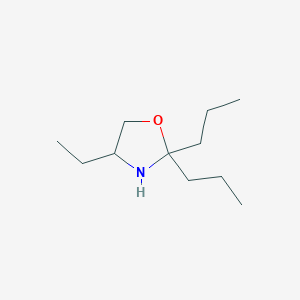
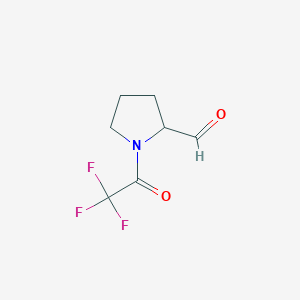
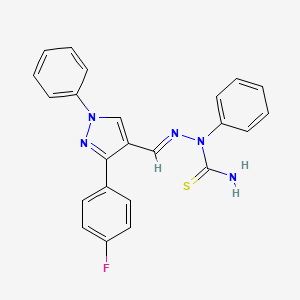
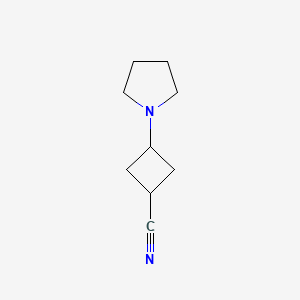
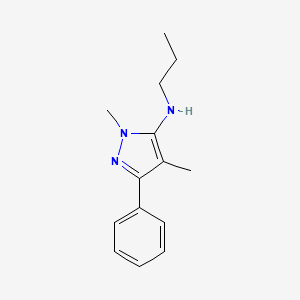
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
